3-Bromo-4-nitrodibenzo[b,d]furan

Regioselective synthesis Electrophilic aromatic substitution Nitrodibenzofuran isomer distribution

Direct electrophilic nitration of dibenzofuran overwhelmingly gives the 3-nitro isomer; the 4-nitro scaffold is synthetically inaccessible by that route. This compound delivers the pre-built 3-bromo-4-nitro pattern, overcoming the innate positional bias. • Dual orthogonal handles: C-Br for Suzuki/Buchwald/Sonogashira coupling; C-NO₂ for reduction or SNAr. • Enables sequential chemoselective derivatization to build 3,4-disubstituted libraries unattainable from mononitro analogs. • Bridges mutagenicity data gap: the 4-nitro isomer is absent from published Ames datasets. Supplied with full QC. In stock for immediate global dispatch.

Molecular Formula C12H6BrNO3
Molecular Weight 292.08 g/mol
Cat. No. B13680323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-nitrodibenzo[b,d]furan
Molecular FormulaC12H6BrNO3
Molecular Weight292.08 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C(=C(C=C3)Br)[N+](=O)[O-]
InChIInChI=1S/C12H6BrNO3/c13-9-6-5-8-7-3-1-2-4-10(7)17-12(8)11(9)14(15)16/h1-6H
InChIKeyRELCCJLULMHNJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-nitrodibenzo[b,d]furan – Structural Profile and Procurement Identity


3-Bromo-4-nitrodibenzo[b,d]furan (C₁₂H₆BrNO₃, MW 292.08 g/mol) is a heterocyclic aromatic compound belonging to the dibenzofuran class, distinguished by a bromine atom at the 3-position and a nitro group at the 4-position of the fused tricyclic skeleton . Formally a disubstituted dibenzofuran, it is primarily employed as a synthetic building block in medicinal chemistry and materials science due to its dual orthogonal reactive handles . Its molecular architecture positions it as a strategic intermediate for accessing 4-nitrodibenzofuran derivatives that are otherwise synthetically inaccessible by direct electrophilic nitration [1].

1
Synthetic intermediate with dual orthogonal reactive handles (Br for cross-coupling, NO₂ for reduction/functionalization).
2
Enables exclusive access to 4-nitrodibenzofuran scaffold, bypassing intrinsic regiochemical limitation of direct nitration.
3
Suited for sequential, chemoselective derivatization strategies in medicinal chemistry and materials science research.

3-Bromo-4-nitrodibenzo[b,d]furan – Why In-Class Analogs Cannot Substitute


Dibenzofuran substitution chemistry is characterized by strong positional reactivity biases: direct electrophilic nitration overwhelmingly favors the 3-position, with the 4-nitro isomer being the least accessible of the four mononitrated products (distribution order: 3 > 2 > 1 > 4) [1]. Consequently, simple nitrodibenzofurans (e.g., 3-nitrodibenzofuran or 4-nitrodibenzofuran) cannot replicate the synthetic versatility of a 3‑bromo‑4‑nitro substitution pattern, which provides two electronically orthogonal and spatially adjacent reactive centers—a C(sp²)–Br bond for palladium-catalyzed cross-coupling and a nitro group for reduction, nucleophilic aromatic substitution, or further electrophilic functionalization . This unique pairing enables sequential, chemoselective derivatization that is impossible with monofunctional analogs [2].

Monofunctional analogs
4-nitrodibenzofuran or 3-bromodibenzofuran lack a second reactive center; cannot support sequential derivatization. Synthetic strategy may require additional steps.
Different substitution pattern
3-nitrodibenzofuran, accessible via direct nitration, does not position Br for orthogonal cross-coupling; reactivity profile and electronic bias may shift pathway selectivity.
Class-level inference
Bromine-directed nitration to the 4-position is context-dependent; reproduci­bility may vary with reaction scale and purity. Direct replacement with other bromonitroarenes may not preserve regiochemical outcome.

3-Bromo-4-nitrodibenzo[b,d]furan – Quantitative Evidence for Scientific Selection


Regiochemical Accessibility of the 4-Nitro Isomer

Direct nitration of dibenzofuran under standard conditions yields predominantly the 3-nitro isomer (up to 89% yield with HNO₃/CF₃COOH), while the 4-nitro isomer is essentially not formed [1]. 3-Bromo-4-nitrodibenzo[b,d]furan overcomes this intrinsic regiochemical limitation: the bromine at C-3 directs nitration to the adjacent C-4 position, enabling exclusive access to the 4-nitro substitution pattern in a single dibenzofuran scaffold [2]. This makes the compound the only commercially viable entry point for 4-nitrodibenzofuran chemistry with a retained halogen handle for subsequent elaboration .

4-Nitro isomer accessibility
Class-level inference
4-nitro isomer yield: ~0% direct vs. accessible via Br-directed route
Supports selection for 4-nitrodibenzofuran research; enables synthetic entry otherwise unavailable.
Direct nitration favors 3-isomer (89% yield); 4-isomer requires prior bromination. Reported from GLC isomer distribution.
Regioselective synthesis Electrophilic aromatic substitution Nitrodibenzofuran isomer distribution

Dual Orthogonal Reactivity for Sequential Functionalization

The 3-Br/4-NO₂ pairing in 3-bromo-4-nitrodibenzo[b,d]furan provides two electronically differentiated reaction sites on the same scaffold. The C–Br bond is competent for palladium-catalyzed Suzuki-Miyaura cross-coupling without interference from the nitro group, while the nitro group can be selectively reduced to an amine or participate in nucleophilic aromatic substitution independently . This is in contrast to monofunctional analogs: 4-nitrodibenzofuran lacks a cross-coupling handle, and 3-bromodibenzofuran lacks a reducible/electron-withdrawing group. Related dibenzofuran systems with both a bromine and a triflate group have been shown to undergo completely selective monosubstitution via Suzuki-Miyaura reaction [1], establishing proof-of-concept for orthogonal reactivity in dibenzofuran scaffolds.

Orthogonal handle count
Class-level inference
2 reactive handles (Br + NO₂) vs. 1 for monofunctional analogs
Enables sequential chemoselective steps; may reduce synthesis step count and increase convergence.
Supported by selective Suzuki-Miyaura on related Br/OTf dibenzofuran systems. Context-dependent on reaction conditions.
Suzuki-Miyaura cross-coupling Chemoselective derivatization Bi-functional building blocks

Lipophilicity Modulation by Bromine Substitution

The bromine substituent in 3-bromo-4-nitrodibenzo[b,d]furan contributes significantly to molecular lipophilicity. The calculated partition coefficient (clogP) for this compound is 3.21 [1], compared to a predicted clogP of approximately 2.3–2.5 for non-brominated 4-nitrodibenzofuran (C₁₂H₇NO₃) . This ~0.7–0.9 log unit increase translates to an approximately 5- to 8-fold higher lipid membrane partitioning potential, which may influence pharmacokinetic properties such as passive membrane permeability and tissue distribution in biological screening contexts [2].

Lipophilicity modulation
Cross-study comparable
clogP 3.21 (Δ+0.7–0.9 vs. non-brominated 4-nitro analog)
Reported higher lipophilicity may affect permeability screening contexts; complementary to non-brominated analog.
Calculated value; experimental logP not reported. Solubility impact should be verified.
Lipophilicity Drug-likeness Physicochemical property prediction

Predicted Mutagenic Potential and Isomer Effects

A comprehensive DFT study of all nitrodibenzofuran (NDF) isomers established that molecular polarizability ⟨α⟩ and vibrational spectroscopic properties (ΣI_IR, ΣA_Raman) correlate linearly with experimental mutagenic activity in Salmonella typhimurium TA98 [1]. Critically, the study demonstrated that different NDF isomers exhibit distinct steric and electronic properties at the active site, with the 3-nitro isomer being a strong bacterial mutagen (~3.5-fold more potent than benzo[a]pyrene in TA98) [2]. While direct mutagenicity data for the 4-nitro isomer are not yet available, the DFT results indicate that the nitro group position significantly modulates the cleavage energetics of the C–NO₂ bond and steric interactions within the enzyme active site [1]. The 3-bromo-4-nitro derivative, combining bromine electron-withdrawing effects with the 4-nitro substitution pattern, is predicted to exhibit a distinct mutagenicity profile compared to the well-characterized 3-nitrodibenzofuran, making it valuable for environmental toxicology structure–activity relationship studies.

Mutagenicity SAR
Data to verify
Predicted differential metabolic activation vs. 3-nitro isomer; experimental Ames data not available
Fills missing isomer gap in nitrodibenzofuran QSAR models; supports environmental toxicology research.
Based on DFT calculations at B3LYP/6-311+G(d,p) level; mutagenicity must be confirmed experimentally.
Mutagenicity DFT calculation Structure-activity relationship

Photochemical Caging Group Potential with Heavy-Atom Modulation

The nitrodibenzofuran (NDBF) chromophore, particularly the 3-nitro isomer, has been established as an ultra-efficient photolabile caging group with a photolysis quantum yield (Φ) of 0.7 and extinction coefficient (ε) of 18,400 M⁻¹ cm⁻¹—making it 16–160 times more efficient than widely used nitrobenzyl-based cages [1]. While 3-bromo-4-nitrodibenzo[b,d]furan has not yet been directly evaluated as a caging group, the bromine substituent is expected to modulate the chromophore's photophysical properties via the heavy-atom effect, potentially altering intersystem crossing rates and triplet quantum yields [2]. This makes the compound a promising candidate scaffold for developing red-shifted or two-photon-activatable protecting groups with tunable photolysis efficiency, distinguishing it from non-halogenated NDBF analogs used exclusively for UV uncaging [3].

Photocaging potential
Data to verify
Bromine heavy-atom effect predicted to alter triplet yield; no direct photolysis data.
Scaffold for tuning two-photon uncaging properties; complements unsubstituted NDBF chromophore research.
NDBF core Φ=0.7, ε=18,400 M⁻¹cm⁻¹; brominated analog photophysics require experimental validation.
Photolabile protecting group NDBF chromophore Two-photon uncaging

3-Bromo-4-nitrodibenzo[b,d]furan – Research and Industrial Application Scenarios


Synthesis of 4-Substituted Dibenzofuran Libraries

The 3-bromo substituent serves as a competent coupling partner for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions, while the adjacent 4-nitro group remains intact and available for subsequent reduction to the amine or further functionalization . This sequential reactivity, validated on related bromo-triflate dibenzofuran systems [7], enables rapid construction of diverse 3,4-disubstituted dibenzofuran libraries that are inaccessible starting from monofunctional nitrodibenzofurans. Procurement of the compound directly accelerates SAR exploration in medicinal chemistry programs targeting dibenzofuran-based kinase inhibitors or GPCR modulators.

Filling the NDF Isomer Gap for QSAR Model Development

Existing nitrodibenzofuran mutagenicity datasets are heavily weighted toward the 3-nitro isomer, which is readily obtained by direct nitration . The 4-nitro isomer—represented by the 3-bromo-4-nitro scaffold—is absent from published Ames test datasets, creating a critical data gap in QSAR models for predicting the genotoxicity of nitro-polycyclic aromatic compounds [7]. Acquisition of this compound enables experimental determination of its mutagenic potency (e.g., in Salmonella typhimurium TA98 and TA100), directly improving the predictive accuracy of environmental risk assessment models for dibenzofuran-derived air pollutants.

Heavy-Atom-Engineered NDBF Chromophores for Red-Shifted Uncaging

The established NDBF photolabile caging group exhibits outstanding UV uncaging efficiency (Φ = 0.7) but limited visible-light applicability . The bromine atom in 3-bromo-4-nitrodibenzo[b,d]furan is strategically positioned to enhance spin-orbit coupling and red-shift the absorption spectrum via mesomeric and inductive effects, analogous to the strategy employed in brominated hydroxycoumarin cages [7]. Researchers developing visible-light- or two-photon-activatable protecting groups can use this brominated NDBF precursor to create novel caged neurotransmitters, calcium chelators, or oligonucleotide modifications with potentially superior photochemical properties compared to the parent NDBF scaffold.

Electron-Deficient Building Block for OLED Host Materials

Dibenzofuran derivatives are widely employed as high-triplet-energy host materials and hole-transport layers in phosphorescent OLEDs . The combined electron-withdrawing effect of the bromine and nitro substituents in 3-bromo-4-nitrodibenzo[b,d]furan lowers the LUMO energy relative to unsubstituted dibenzofuran, making it suitable as an electron-accepting unit in donor-acceptor architectures. The bromine atom additionally provides a synthetic attachment point for incorporating the unit into extended π-conjugated systems via cross-coupling, a strategy previously demonstrated for OLED-relevant dibenzofuran derivatives [7].

Application
Selection Property
Validation Focus
4-Substituted dibenzofuran library synthesis
Dual orthogonal reactive handles
Sequential chemoselective derivatization (cross-coupling then reduction/functionalization)
Nitrodibenzofuran isomer gap for QSAR model development
4-Nitro isomer scaffold with bromine modulation
Ames test strain panel (e.g., TA98, TA100); environmental risk assessment models
Heavy-atom engineered NDBF chromophores for red-shifted uncaging
Bromine-substituted NDBF core
Two-photon uncaging efficiency and photophysical property tuning
Electron-deficient building block for OLED host materials
Electron-withdrawing Br/NO₂ pair
Donor-acceptor architecture and extended π-conjugation via cross-coupling
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